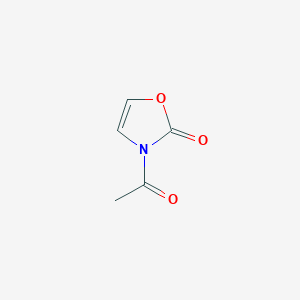

3-Acetyloxazol-2(3H)-one

描述

科学研究应用

-

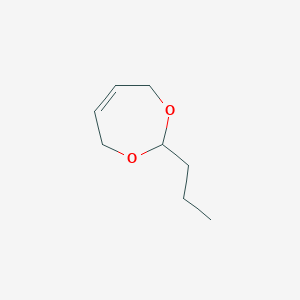

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is a process that has not been well developed .

- Method : The researchers reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : This approach allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

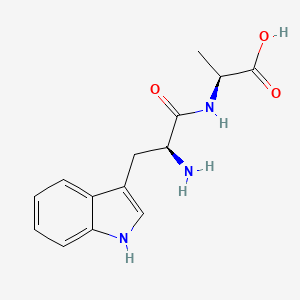

Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT)

- Application : IMPPAT is a manually curated database constructed via digitalization of information from more than 100 books on traditional Indian medicine, 7000+ published research articles and other existing resources .

- Method : The database captures associations between Indian medicinal plants, plant parts, phytochemicals, and therapeutic uses .

- Results : The current version of the IMPPAT database captures 4010 Indian medicinal plants, 17967 phytochemicals and 1095 therapeutic uses .

- Synthesis of New Enaminonitrile Derivatives

- Application : The aim of this research was to synthesize new enaminonitrile derivatives using 2-aminobenzimidazole as a raw material, and to evaluate their biological activity screening function .

- Method : The key precursor N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) was prepared by diazotization of 2-aminobenzimidazole (1) with malononitrile in pyridine . Compound 2 reacted with various secondary amines in boiling ethanol to obtain acrylonitriles .

- Results : The results showed that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The vitality of four cell lines - VERO (African green monkey kidney epithelial cells), MCF-7 (human breast cancer cell line), WI-38 (human lung fibroblast cell line) and HepG2 (human liver cell hepatoma cell line) were detected to determine the antitumor activity of the newly synthesized compounds .

- Synthesis of New Enaminonitrile Derivatives

- Application : The aim of this research was to synthesize new enaminonitrile derivatives using 2-aminobenzimidazole as a raw material, and to evaluate their biological activity screening function .

- Method : The key precursor N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) was prepared by diazotization of 2-aminobenzimidazole (1) with malononitrile in pyridine . Compound 2 reacted with various secondary amines in boiling ethanol to obtain acrylonitriles .

- Results : The results showed that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The vitality of four cell lines - VERO (African green monkey kidney epithelial cells), MCF-7 (human breast cancer cell line), WI-38 (human lung fibroblast cell line) and HepG2 (human liver cell hepatoma cell line) were detected to determine the antitumor activity of the newly synthesized compounds .

属性

IUPAC Name |

3-acetyl-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGLDWMUCWLDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349204 | |

| Record name | 3-Acetyloxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyloxazol-2(3H)-one | |

CAS RN |

60759-49-1 | |

| Record name | 3-Acetyloxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)